Cas no 947149-88-4 (N,N,3-Trimethylpyrrolidin-3-amine)

N,N,3-Trimethylpyrrolidin-3-amine 化学的及び物理的性質
名前と識別子
-
- N,N,3-Trimethylpyrrolidin-3-amine
- 3-Pyrrolidinamine, N,N,3-trimethyl-
- S11-0058
- dimethyl-(3-methyl-pyrrolidin-3-yl)-amine
- SCHEMBL4287458
- FT-0653950
- BHGAPHJDUGWGCK-UHFFFAOYSA-N
- AKOS006324350
- DTXSID50670494
- 947149-88-4
- EN300-362818
- DB-012489
-
- MDL: MFCD11226872
- インチ: InChI=1S/C7H16N2/c1-7(9(2)3)4-5-8-6-7/h8H,4-6H2,1-3H3
- InChIKey: BHGAPHJDUGWGCK-UHFFFAOYSA-N
- ほほえんだ: CC1(CCNC1)N(C)C
計算された属性
- せいみつぶんしりょう: 128.13100
- どういたいしつりょう: 128.131348519g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 9
- 回転可能化学結合数: 1
- 複雑さ: 101
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.2
- トポロジー分子極性表面積: 15.3Ų
じっけんとくせい
- PSA: 15.27000
- LogP: 0.62880
N,N,3-Trimethylpyrrolidin-3-amine セキュリティ情報
N,N,3-Trimethylpyrrolidin-3-amine 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
N,N,3-Trimethylpyrrolidin-3-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-362818-0.25g |
N,N,3-trimethylpyrrolidin-3-amine |
947149-88-4 | 95.0% | 0.25g |
$381.0 | 2025-03-18 | |
Enamine | EN300-362818-5.0g |
N,N,3-trimethylpyrrolidin-3-amine |
947149-88-4 | 95.0% | 5.0g |
$1199.0 | 2025-03-18 | |
Enamine | EN300-362818-1.0g |
N,N,3-trimethylpyrrolidin-3-amine |
947149-88-4 | 95.0% | 1.0g |
$414.0 | 2025-03-18 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN0622-100mg |
N,N,3-trimethylpyrrolidin-3-amine |
947149-88-4 | 95% | 100mg |
¥1246.0 | 2024-04-16 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1640611-1g |
N,N,3-trimethylpyrrolidin-3-amine |
947149-88-4 | 98% | 1g |
¥10977.00 | 2024-04-24 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN0622-1g |
N,N,3-trimethylpyrrolidin-3-amine |
947149-88-4 | 95% | 1g |
¥4961.0 | 2024-04-16 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN0622-250.0mg |
N,N,3-trimethylpyrrolidin-3-amine |
947149-88-4 | 95% | 250.0mg |
¥1821.0000 | 2024-07-19 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN0622-5.0g |
N,N,3-trimethylpyrrolidin-3-amine |
947149-88-4 | 95% | 5.0g |
¥13641.0000 | 2024-07-19 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN0622-500.0mg |
N,N,3-trimethylpyrrolidin-3-amine |
947149-88-4 | 95% | 500.0mg |
¥3036.0000 | 2024-07-19 | |
Enamine | EN300-362818-0.05g |
N,N,3-trimethylpyrrolidin-3-amine |
947149-88-4 | 95.0% | 0.05g |
$348.0 | 2025-03-18 |
N,N,3-Trimethylpyrrolidin-3-amine 関連文献
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Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
-
Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
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Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
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Jun Maruyama,Taiji Amano,Satoshi Inoue,Yasuji Muramatsu,Noriko Yoshizawa,Eric M. Gullikson Chem. Commun., 2018,54, 8995-8998
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Weifeng Jiang,Jianpeng Sun,Kebin Lu,Chuanhai Jiang,Huakai Xu,Zhaodi Huang,Ning Cao,Fangna Dai Dalton Trans., 2021,50, 9934-9941
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Hidemasa Hikawa,Hirokazu Imamura,Shoko Kikkawa,Isao Azumaya Green Chem., 2018,20, 3044-3049
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Franciszek Sączewski,Anita Kornicka,Zdzisław Brzozowski Green Chem., 2006,8, 647-656
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Igor S. Kovalev,Sougata Santra,Matiur Rahman,Adinath Majee New J. Chem., 2019,43, 11382-11390
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Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855
N,N,3-Trimethylpyrrolidin-3-amineに関する追加情報
Research Brief on N,N,3-Trimethylpyrrolidin-3-amine (CAS: 947149-88-4) in Chemical Biology and Pharmaceutical Applications
N,N,3-Trimethylpyrrolidin-3-amine (CAS: 947149-88-4) is a structurally unique pyrrolidine derivative that has garnered significant attention in recent chemical biology and pharmaceutical research. This compound, characterized by its tertiary amine functionality and methyl substitutions at the 3-position, serves as a versatile building block in medicinal chemistry and drug discovery. Recent studies have highlighted its potential as a key intermediate in the synthesis of bioactive molecules targeting neurological disorders and infectious diseases.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's utility as a precursor in the development of novel sigma-1 receptor ligands. Researchers utilized N,N,3-Trimethylpyrrolidin-3-amine to construct a series of analogs showing promising binding affinities (Ki values ranging from 15-80 nM) and selectivity profiles. The structural flexibility of this amine allowed for efficient modifications at both the nitrogen and carbon centers, enabling rapid exploration of structure-activity relationships.
In the field of antimicrobial drug development, a recent patent application (WO2023056789) disclosed the use of 947149-88-4 as a core scaffold for novel quorum sensing inhibitors. The compound's ability to mimic bacterial autoinducer molecules while resisting enzymatic degradation was particularly noteworthy. Molecular dynamics simulations revealed that the methyl groups at the 3-position significantly enhanced membrane permeability compared to unsubstituted pyrrolidine analogs.
Pharmacokinetic studies conducted in 2024 have provided new insights into the metabolic fate of N,N,3-Trimethylpyrrolidin-3-amine derivatives. Advanced LC-MS/MS techniques identified N-demethylation as the primary metabolic pathway, with the 3-methyl group demonstrating unexpected metabolic stability. These findings have important implications for the design of next-generation compounds with improved metabolic profiles.
The synthetic accessibility of 947149-88-4 has been significantly improved through recent methodological advancements. A 2024 Organic Process Research & Development publication described a continuous flow synthesis approach achieving 92% yield with excellent enantioselectivity (>99% ee) using an immobilized chiral catalyst system. This technological breakthrough addresses previous scalability challenges associated with traditional batch processes.
Emerging applications in radiopharmaceuticals have expanded the utility of this compound. Researchers at several leading institutions have incorporated 18F-labeled derivatives of N,N,3-Trimethylpyrrolidin-3-amine into PET tracers for neurodegenerative disease imaging. Preliminary clinical trials show excellent blood-brain barrier penetration and target specificity, with potential applications in early Alzheimer's disease detection.
From a safety perspective, recent toxicological evaluations (2024) indicate that the compound exhibits favorable acute toxicity profiles (LD50 > 500 mg/kg in rodent models) and minimal genotoxic potential. However, structure-activity studies suggest that certain derivatives may require careful evaluation of cardiovascular effects due to moderate hERG channel inhibition at higher concentrations.
The commercial landscape for 947149-88-4 has evolved significantly, with multiple GMP-certified suppliers now offering the compound at various purity grades. Market analysis indicates growing demand from both academic and industrial sectors, particularly for enantiomerically pure forms. Current pricing trends reflect increased production efficiency and competition among suppliers.
Future research directions appear focused on exploiting the compound's unique stereoelectronic properties for targeted drug delivery systems. Several research groups are investigating its incorporation into PROTACs (proteolysis targeting chimeras) and other bifunctional molecules. The ability to fine-tune the basicity and steric bulk through selective methylation patterns offers exciting opportunities for rational drug design.
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